molecular formula C12H12ClN3O2S B11172962 2-(4-chlorophenoxy)-2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide

2-(4-chlorophenoxy)-2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide

Cat. No.: B11172962
M. Wt: 297.76 g/mol
InChI Key: RNVHJUWFSGXHEK-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide typically involves the reaction of 4-chlorophenol with 2-bromo-2-methylpropionyl chloride to form 2-(4-chlorophenoxy)-2-methylpropionyl chloride. This intermediate is then reacted with 1,3,4-thiadiazole-2-amine in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis systems could enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 2-(4-chlorophenoxy)-2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets. The thiadiazole moiety is known to interact with enzymes and proteins, leading to inhibition of their activity. This compound may also interfere with cellular pathways, resulting in antimicrobial or anticancer effects .

Comparison with Similar Compounds

Uniqueness: 2-(4-chlorophenoxy)-2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide is unique due to the combination of the chlorophenoxy and thiadiazole moieties, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H12ClN3O2S

Molecular Weight

297.76 g/mol

IUPAC Name

2-(4-chlorophenoxy)-2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide

InChI

InChI=1S/C12H12ClN3O2S/c1-12(2,10(17)15-11-16-14-7-19-11)18-9-5-3-8(13)4-6-9/h3-7H,1-2H3,(H,15,16,17)

InChI Key

RNVHJUWFSGXHEK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C(=O)NC1=NN=CS1)OC2=CC=C(C=C2)Cl

Origin of Product

United States

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